

Foundational Research on the Biological Activity of EOS-448

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Compound of Interest

Compound Name: T-448

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An In-depth Guide for Researchers and Drug Development Professionals

EOS-448, also known as GSK4428859A or belrestotug, is an antagonistic anti-TIGIT human immunoglobulin G1 (hlgg1) antibody.[1][2] It is designed to enhance the anti-tumor immune response through a multifaceted mechanism.[3][4] This document provides a comprehensive overview of the foundational research into the biological activity of EOS-448, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action

EOS-448 targets the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor primarily expressed on Natural Killer (NK) and T-cell populations.[1][2] Its therapeutic effect is achieved through several mechanisms:

- **Blockade of TIGIT Signaling:** EOS-448 binds to TIGIT with high affinity, preventing its interaction with ligands such as CD155 and CD112. This blockade allows these ligands to bind to CD226, an activating receptor on T cells and NK cells, thereby promoting an immune response.[5]
- **FcγR-Mediated Effects:** As an IgG1 antibody, EOS-448 engages Fc gamma receptors (FcγR).[1][2] This engagement leads to:

- Activation of Myeloid and NK Cells: The interaction with FcγR activates myeloid and NK cell populations.[2]
- Depletion of TIGIT-high Cells: It mediates the depletion of cells with high TIGIT expression, including suppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][2][4]
- Pro-inflammatory Cytokine Release: The binding to FcγR triggers the release of pro-inflammatory cytokines.[5]
- Activation of Antigen-Presenting Cells (APCs): FcγR engagement also activates APCs.[5]

Preclinical Research Findings

Preclinical studies have provided a strong rationale for the clinical development of EOS-448.

In Vitro Studies:

Cell-based assays demonstrated that EOS-448 has a higher potency compared to other anti-TIGIT monoclonal antibodies in clinical development.[4] Ex vivo analysis of human peripheral blood mononuclear cells showed that EOS-448 preferentially depletes Tregs and progenitor exhausted T cells, while sparing stem-like memory T cells.[4]

In Vivo Murine Models:

Studies in murine cancer models have shown that the anti-tumor effect of anti-TIGIT antibodies is dependent on their isotype. Only the FcγR-engaging isotype, like that of EOS-448, induced a strong anti-tumor effect.[4] This effect correlated with Treg depletion and the activation of effector CD8 T cells within the tumor microenvironment.[4] The combination of an Fc-engaging anti-TIGIT antibody with an anti-PD1 antibody showed strong potential.[2]

Quantitative Data from Preclinical Studies

| Parameter | Observation | Significance | Reference |
|------------------------------------|---|--------------------------------|---|
| Binding Affinity | Picomolar activity to TIGIT | High potency | [1] [2] |
| Treg Depletion | Preferential depletion of Tregs over effector CD8 T cells | Reduces immunosuppression | [2] [4] |
| CD8 T cell Activation | Increased activation of effector CD8 T cells | Enhances anti-tumor immunity | [4] |
| Antigen-Presenting Cell Activation | Activation markers observed on dendritic cells | Modulates antigen presentation | [2] |

Clinical Research Findings

EOS-448 has undergone a first-in-human trial and is being evaluated in further clinical studies.

Phase 1 Trial:

A Phase 1 trial demonstrated that EOS-448 has a good tolerability profile with early signs of efficacy.[\[1\]](#)[\[2\]](#) Pharmacodynamic assessments in patients treated with EOS-448 confirmed its multiple modes of action:[\[1\]](#)[\[2\]](#)

- Increased Ki67 expression in memory CD8 T cells.[\[1\]](#)[\[2\]](#)
- Sustained depletion of suppressive Tregs.[\[1\]](#)[\[2\]](#)
- Depletion of TIGIT-high CD8+ T cells.[\[1\]](#)[\[2\]](#)
- An overall increase in the effector CD8/Treg ratio.[\[1\]](#)[\[2\]](#)

In patient tumor biopsies, treatment with EOS-448 resulted in a decrease of TIGIT-expressing cells, demonstrating target engagement in the tumor.[\[4\]](#)

Ongoing and Planned Studies:

Multiple randomized studies were planned to be initiated in 2022.[1] A Phase 1/2 trial is evaluating EOS-448 as a monotherapy and in combination with other agents in adults with relapsed or refractory multiple myeloma. Another multicenter, open-label, phase I/II basket study is evaluating the safety, tolerability, and antitumor activity of EOS-448 combined with standard of care and/or investigational therapies in participants with advanced solid tumors.

Quantitative Data from Clinical Studies

| Parameter | Observation | Significance | Reference |
|---------------------------------|-------------------------------------|--|-----------|
| Treg Depletion in Blood | Strong depletion of Tregs | Confirmation of preclinical findings in humans | [3] |
| CD8/Treg Ratio in Blood | Increase in the CD8/Treg ratio | Shift towards a more active immune state | [3] |
| Ki67 Expression in CD8 T cells | Transient increase in proliferation | Indication of T cell activation | [3] |
| TIGIT-expressing cells in Tumor | Decrease in TIGIT-expressing cells | Evidence of target engagement in the tumor | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon foundational research.

Pharmacodynamic Assessment by Flow Cytometry:

This technique was used to assess the pharmacodynamic effects of EOS-448 in the blood of treated patients.[1][2]

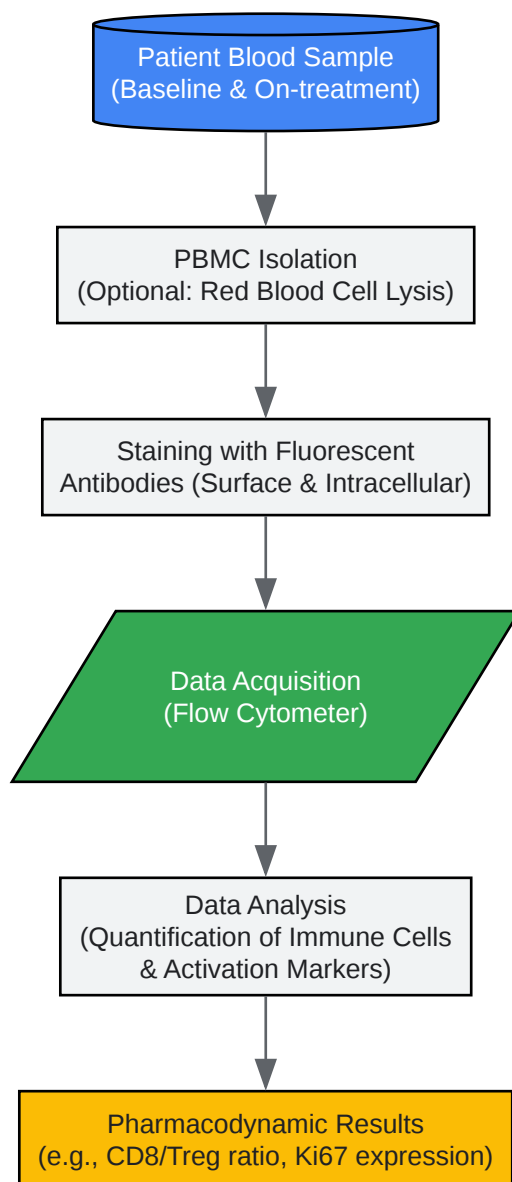
- Objective: To quantify changes in immune cell populations and their activation status.
- Sample: Peripheral blood from patients treated with EOS-448.[1][2]
- Methodology:

- Collect whole blood samples at baseline and various time points during treatment.
- Perform red blood cell lysis.
- Stain the remaining peripheral blood mononuclear cells (PBMCs) with a panel of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, FOXP3 for Tregs, TIGIT) and intracellular markers (e.g., Ki67 for proliferation).
- Acquire data on a multi-color flow cytometer.
- Analyze the data to determine the percentages and absolute counts of different immune cell subsets and the expression levels of activation markers.

Ex Vivo Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs):

This method was used to demonstrate the preferential depletion of specific T cell subsets by EOS-448.[\[4\]](#)

- Objective: To assess the selective cytotoxic activity of EOS-448 on different T cell populations.
- Sample: Healthy human PBMCs.[\[4\]](#)
- Methodology:
 - Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Culture the PBMCs in the presence of varying concentrations of EOS-448 or an isotype control antibody.
 - After a defined incubation period, harvest the cells.
 - Stain the cells with antibodies to identify Tregs (e.g., CD4, CD25, FOXP3), progenitor exhausted T cells, and stem-like memory T cells.
 - Use flow cytometry to quantify the depletion of each cell population relative to the control.



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Caption: Workflow for pharmacodynamic analysis.

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